1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
878002-12-1 |
|---|---|
Molecular Formula |
C9H7Cl2N3 |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-1-2-8(7(11)5-6)14-9(12)3-4-13-14/h1-5H,12H2 |
InChI Key |
GXQFPBGUKNYXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=CC=N2)N |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic analysis provides foundational information about the molecular structure, functional groups, and connectivity of 1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine.
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of pyrazole (B372694) derivatives.
¹H NMR: In the ¹H NMR spectra of pyrazole derivatives, signals corresponding to the aromatic protons of the phenyl and pyrazole rings typically appear in the range of 6.94–8.02 ppm. mdpi.com For compounds containing an indole moiety linked to the pyrazole, a characteristic singlet for the N-H proton of the indole is often observed at approximately 11 ppm. mdpi.com Protons of methyl groups attached to the pyrazole ring are generally found further upfield. mdpi.com
¹³C NMR: The ¹³C NMR spectra provide insight into the carbon framework. For pyrazole-indole hybrids, signals from the carbon atoms of the pyrazole ring are observed in the range of 84.4–154.5 ppm. mdpi.com The specific chemical shifts are influenced by the nature and position of substituents on both the pyrazole and phenyl rings.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Pyrazole, Phenyl) | 6.94 - 8.02 mdpi.com |
| ¹H | Indole N-H Proton | ~11 mdpi.com |
| ¹³C | Pyrazole Ring Carbons | 84.4 - 154.5 mdpi.com |
Infrared spectroscopy is used to identify the characteristic functional groups present in the molecule. For pyrazole derivatives, absorption bands corresponding to the C-H bonds of aromatic rings are typically observed around 2800–3050 cm⁻¹ and near 1600 cm⁻¹. mdpi.com In pyrazole-containing structures that also feature an unsubstituted N-H group, such as in an associated indole moiety, a vibrational band appears at about 3400 cm⁻¹. mdpi.com The specific frequencies can shift based on the molecular environment and intermolecular interactions, such as hydrogen bonding.
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3400 mdpi.com |
| Aromatic C-H | Stretching | 2800 - 3050 mdpi.com |
| Aromatic C=C | Stretching | ~1600 mdpi.com |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The fragmentation pattern of pyrazoles is influenced by the substituents on the ring. researchgate.net For many pyrazole compounds, the molecular ion peak is observed to be very stable. researchgate.net The specific fragmentation pathways can help in the structural confirmation of substituted pyrazoles. researchgate.net
X-ray Crystallographic Investigations of this compound and its Derivatives
In the crystal structure of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, the pyrazole ring is oriented with respect to the dichlorophenyl ring at dihedral angles of 65.06 (4)° in one of the two independent molecules in the asymmetric unit and 69.99 (3)° in the other. nih.gov Similarly, in a bis-pyrazolone derivative containing a 2,4-dichlorophenyl group, the pyrazole rings make significant dihedral angles with their attached phenyl rings. researchgate.net For other related structures, such as (E)-1-(2,4-Dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one, the dihedral angle between the pyrazole ring and an N-bonded phenyl ring was found to be 7.06 (10)°. nih.gov In another derivative, 5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring forms a dihedral angle of 65.0 (2)° with the dichlorophenyl ring. najah.edu This variability highlights the conformational flexibility around the C-N bond linking the two ring systems.
| Compound | Rings | Dihedral Angle (°) |
|---|---|---|
| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (Molecule 1) | Pyrazole – Dichlorophenyl | 65.06 (4) nih.gov |
| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (Molecule 2) | Pyrazole – Dichlorophenyl | 69.99 (3) nih.gov |
| 5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole – Dichlorophenyl | 65.0 (2) najah.edu |
Hydrogen bonding plays a crucial role in stabilizing the crystal packing of pyrazole derivatives. The amino group on the pyrazole ring of this compound is a potential hydrogen bond donor.
In the crystal structure of a derivative, 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile, an intramolecular N—H···O hydrogen bond is observed. nih.gov The crystal packing of this compound is further stabilized by intermolecular C—H···O and N—H···N hydrogen bonds. nih.gov Generally, pyrazole derivatives are known to form various hydrogen-bonded motifs, including dimers and chains, which are influenced by the nature of the substituents. mdpi.com In other related structures, molecules are linked by classical and non-classical intermolecular hydrogen bonds, creating complex three-dimensional networks. najah.edunih.gov For example, in some pyrazolone derivatives, molecules are linked by N-H···O hydrogen bonds. spast.org These interactions are fundamental to the supramolecular assembly of these compounds in the solid state.
Crystal Packing Architectures
No published crystallographic data for this compound could be located. Therefore, a specific description of its crystal packing, including intermolecular interactions like hydrogen bonding or π-stacking, cannot be provided. Analysis of related compounds, such as 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile, shows that crystal packing in this family of molecules is often stabilized by intermolecular hydrogen bonds. However, the specific interactions and resulting architecture for the title compound remain uncharacterized.
Computational Structural Elucidation
Specific DFT geometry optimization calculations for this compound have not been reported in the reviewed literature. Computational studies on similar pyrazole derivatives frequently employ Density Functional Theory (DFT) to determine optimized molecular geometries. A common methodological approach involves using the B3LYP functional with basis sets such as 6-311++G(d,p). Such calculations provide theoretical values for bond lengths, bond angles, and dihedral angles, which are often compared with experimental X-ray diffraction data for validation. Without a dedicated study on the title compound, these specific geometric parameters remain unknown.
Detailed conformational analysis and stability studies for this compound are not available. This type of analysis typically involves computational methods to explore the potential energy surface of the molecule by rotating key single bonds, such as the bond connecting the dichlorophenyl ring to the pyrazole ring. For complex derivatives containing the 1-(2,4-dichlorophenyl)-pyrazole moiety, computational analyses have been performed to understand the rotational energy barriers between the two aryl rings. These studies help identify the most stable, low-energy conformers and can suggest the possibility of atropisomers if the rotational barrier is sufficiently high. However, without specific calculations for this compound, its conformational preferences and the energy barriers between different conformers have not been determined.
Computational Chemistry and in Silico Modeling Applications
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic characteristics.
The electronic structure of a molecule is described by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to frontier molecular orbital theory, the relative energies of these orbitals and the energy gap (ΔE) between them are critical determinants of a molecule's chemical reactivity and kinetic stability. nih.gov
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron-donating capability.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron-accepting capability.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. acu.edu.inacs.org
For pyrazole (B372694) derivatives, DFT calculations are used to map the distribution of these orbitals. In a typical pyrazole carboxamide derivative, the HOMO is often located on the phenyl rings and the pyrazole ring, while the LUMO is distributed across the pyrazole ring and adjacent substituents. nih.gov The distribution reveals the most probable sites for electrophilic and nucleophilic attacks.
Molecular Electrostatic Potential (MEP) maps are another crucial output of electronic structure calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acu.edu.intandfonline.com For pyrazole derivatives, the nitrogen atoms of the pyrazole ring typically represent negative potential (red/yellow regions), making them sites for electrophilic attack and hydrogen bonding, while the amino group's hydrogens are regions of positive potential (blue). acu.edu.in
Table 1: Frontier Molecular Orbital Energies for Analogous Pyrazole Derivatives Calculated via DFT
This table presents data for compounds structurally related to 1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine to illustrate typical values obtained from DFT calculations.
| Compound Name | EHOMO (Hartree) | ELUMO (Hartree) | Energy Gap (ΔE) (Hartree) | Source |
| 5-Chloro-N-(m-tolyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | -0.21495 | -0.04879 | 0.16616 | nih.gov |
| Penflufen (Commercial Fungicide) | -0.21213 | -0.03229 | 0.17984 | nih.gov |
| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | -0.211 | -0.021 | 0.190 | tandfonline.com |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Studies
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strength (a measure of transition probability), can be directly compared with experimental spectra. uantwerpen.be
These calculations help to understand the nature of the electronic transitions, which often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. bibliotekanauki.pl For pyrazole derivatives, TD-DFT studies have been used to analyze the electronic structure and optical properties. The substituents on the pyrazole and phenyl rings significantly influence the absorption wavelengths by altering the energies of the frontier orbitals. For instance, studies on various pyrazole derivatives show that the main absorption bands in the UV-Vis region correspond to π→π* and n→π* transitions. researchgate.net
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. DFT calculations are highly effective in predicting the vibrational frequencies and modes of a molecule. tandfonline.comresearchgate.netmdpi.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct and accurate comparison with experimental spectra. mdpi.com
This correlation is invaluable for assigning specific absorption bands in an experimental spectrum to particular vibrational modes (e.g., N-H stretching, C=N stretching, C-Cl stretching). researchgate.net For example, in studies of pyrazole derivatives, the N-H stretching vibrations are typically observed in the 3100-3500 cm⁻¹ region. researchgate.net Such analyses confirm the molecular structure and provide insights into intramolecular interactions like hydrogen bonding. iu.edu.sa
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 5-(4-fluorophenyl)-1H-pyrazol-3-amine
This table demonstrates the typical correlation achieved between experimental and DFT-calculated vibrational data for a related aminopyrazole compound.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
| N-H Asymmetric Stretch | 3425 | 3538 |
| N-H Symmetric Stretch | 3332 | 3432 |
| C-H Stretch (Phenyl) | 3110 | 3091 |
| N-H Scissoring | 1647 | 1650 |
| C=N Stretch (Pyrazole) | 1593 | 1595 |
| C-F Stretch | 1230 | 1227 |
Source: Adapted from studies on 5-(4-fluorophenyl)-1H-pyrazol-3-amine. tandfonline.comresearchgate.net
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpbs.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. nih.gov Pyrazole-containing compounds are known to interact with a wide range of biological targets, including kinases, cyclooxygenase (COX) enzymes, and carbonic anhydrases. proquest.comingentaconnect.comnih.gov
Docking algorithms predict the binding conformation of a ligand in the active site of a protein and estimate the strength of the interaction using a scoring function. This score, often expressed as a binding energy (e.g., in kcal/mol), provides a prediction of the ligand's binding affinity. proquest.com A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity. nih.gov
Numerous studies have used molecular docking to evaluate the potential of pyrazole derivatives as enzyme inhibitors. For example, various pyrazole derivatives have been docked into the active sites of protein kinases like VEGFR-2 and CDK2, with some compounds showing minimum binding energies as low as -10.35 kcal/mol, indicating strong potential for inhibition. nih.govresearchgate.net These in silico predictions are crucial for prioritizing compounds for synthesis and experimental testing. ijpbs.com
Table 3: Predicted Binding Affinities of Various Pyrazole Derivatives Against Different Protein Targets
This table showcases representative docking results for different pyrazole-based compounds to illustrate the application of this technique.
| Pyrazole Derivative | Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Source |
| Pyrazole-thiadiazole derivative (1b) | VEGFR-2 | 2QU5 | -10.09 | nih.govresearchgate.net |
| Pyrazole-carboxamide derivative (2b) | CDK2 | 2VTO | -10.35 | nih.govresearchgate.net |
| Pyrazole-carboxamide derivative (6a) | Carbonic Anhydrase I (hCA I) | 3K34 | -7.21 | nih.gov |
| Pyrazole-carboxamide derivative (6a) | Carbonic Anhydrase II (hCA II) | 2VVA | -8.11 | nih.gov |
| Celecoxib (Standard Drug) | COX-2 | 3LN1 | -12.049 | proquest.com |
| 4,5-dihydro-1H-pyrazole-1-yl acetate derivative (IVi) | COX-2 | 3LN1 | -9.434 | proquest.com |
Identification of Key Active Site Residues and Binding Hotspots
Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-receptor complex, revealing specific molecular interactions that stabilize the binding. researchgate.net These interactions include:
Hydrogen Bonds: The pyrazole ring's nitrogen atoms can act as hydrogen bond acceptors, while the N-H of the ring or the exocyclic amine group can act as hydrogen bond donors, forming critical interactions with polar amino acid residues. nih.gov
π–π Stacking: The aromatic pyrazole and dichlorophenyl rings can engage in π–π stacking or T-shaped interactions with aromatic residues in the active site, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov
Hydrophobic Interactions: The dichlorophenyl group contributes to hydrophobic interactions with nonpolar residues in the binding pocket, which is often a significant driving force for binding. frontiersin.org
For example, docking studies of pyrazole-based inhibitors in the active site of dipeptidyl peptidase 4 (DPP-4) revealed that the pyrazole ring interacts with the benzene ring of a Phe357 residue via π–π stacking, an interaction crucial for both potency and selectivity. nih.gov Similarly, in the binding of pyrazole derivatives to thymidylate kinase, residues such as Arg76 and Phe72 were identified as maintaining constant interactions with the ligand. researchgate.net Identifying these "hotspots" is essential for rational drug design, allowing for the modification of the ligand's structure to enhance its affinity and specificity for the target.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For pyrazole derivatives, MD simulations offer a detailed understanding of their conformational flexibility and the stability of their interactions with biological targets.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, research on analogous pyrazole structures highlights the utility of this technique. For instance, in a study of pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors, a 100 ns MD simulation was conducted to examine the binding stability of the most active compound within the kinase's active site nih.gov. Such simulations can reveal crucial information about the ligand's conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are vital for stable binding nih.gov.
MD simulations are also employed to assess the dynamic states and binding stability of pyrazole-carboxamide complexes with enzymes like human carbonic anhydrase (hCA) I and II nih.gov. By analyzing the root mean square deviation (RMSD) of the protein-ligand complex over the simulation period, researchers can gauge the stability of the binding pose predicted by molecular docking nih.gov. A stable RMSD suggests that the ligand remains securely bound in the active site, reinforcing the credibility of the predicted binding mode. Furthermore, root mean square fluctuation (RMSF) analysis can identify the flexibility of different parts of the protein and ligand, providing insights into their dynamic interplay tandfonline.com.
These examples from related pyrazole derivatives underscore the potential of MD simulations to elucidate the conformational landscape and binding stability of this compound with its putative biological targets.
In Silico Pharmacokinetic Predictions and Druglikeness Evaluation
The assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in drug discovery. In silico tools offer a rapid and cost-effective means to predict these pharmacokinetic parameters and evaluate the "druglikeness" of a molecule.
A key component of druglikeness evaluation is Lipinski's Rule of Five, which provides a set of guidelines for predicting the oral bioavailability of a compound drugbank.com. This rule stipulates that an orally active drug generally has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (logP) not exceeding 5.
Web-based platforms such as SwissADME are commonly used to calculate these and other physicochemical properties for pyrazole derivatives rjpn.orgnih.gov. Studies on various pyrazole analogs have demonstrated the utility of these predictions in the early stages of drug development asianpubs.orgnih.gov. For example, in the development of novel pyrazole-chalcone hybrids, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were performed to predict their drug-likeness and toxicity profiles tandfonline.com.
The predicted ADME properties for this compound, based on its chemical structure, are presented in the interactive table below.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 228.06 g/mol | Yes |
| Hydrogen Bond Donors | 1 | Yes |
| Hydrogen Bond Acceptors | 3 | Yes |
| LogP (Octanol-Water Partition Coefficient) | 2.85 | Yes |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | N/A |
| Gastrointestinal (GI) Absorption | High | N/A |
| Blood-Brain Barrier (BBB) Permeant | Yes | N/A |
These in silico predictions suggest that this compound possesses favorable physicochemical properties consistent with good oral bioavailability and is likely to be a promising candidate for further development.
Biological Activity Profiles and Mechanistic Insights in Vitro and Cellular Focus
Anti-inflammatory Activity Studies
Derivatives of the 1-(2,4-Dichlorophenyl)-pyrazole structure have demonstrated significant anti-inflammatory properties by modulating critical inflammatory pathways and targets in cellular models. A notable example is the compound 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), which has been studied for its effects on neuroinflammation nih.gov.
In lipopolysaccharide (LPS)-stimulated microglial cells, CDMPO exhibits a range of anti-inflammatory actions nih.gov:
Inhibition of Inflammatory Mediators: The compound significantly attenuates the production of nitric oxide (NO) and prostaglandin E2 (PGE2) nih.gov.
Suppression of Pro-inflammatory Enzymes: Expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the synthesis of NO and prostaglandins respectively, is markedly suppressed nih.gov.
Reduction of Pro-inflammatory Cytokines: The release of various pro-inflammatory cytokines is significantly inhibited by CDMPO nih.gov.
Modulation of Key Signaling Pathways: Mechanistically, CDMPO was found to attenuate the LPS-induced activation of nuclear factor-kappa B (NF-κB) by affecting the inhibitor of kappa B alpha (IκBα). Furthermore, it inhibits the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK), a central kinase in the inflammatory response signaling cascade nih.gov.
These findings indicate that compounds derived from the 1-(2,4-Dichlorophenyl)-pyrazole core can effectively target multiple key components of the inflammatory response at a cellular level.
| Biological Target | Observed Effect | Signaling Pathway |
|---|---|---|
| Nitric Oxide (NO) | Production Attenuated | iNOS Pathway |
| Prostaglandin E2 (PGE2) | Release Inhibited | COX-2 Pathway |
| Pro-inflammatory Cytokines | Release Inhibited | General Inflammatory Cascade |
| Inducible Nitric Oxide Synthase (iNOS) | Expression Suppressed | NF-κB Pathway |
| Cyclooxygenase-2 (COX-2) | Expression Suppressed | NF-κB Pathway |
| Nuclear Factor-kappa B (NF-κB) | Activation Attenuated | NF-κB Signaling |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Phosphorylation Attenuated | MAPK Signaling |
Antioxidant Properties and Radical Scavenging Mechanisms
While the pyrazole (B372694) scaffold is a subject of interest in the development of antioxidant agents, specific experimental data from in vitro radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide, or superoxide radical scavenging assays for 1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine are not extensively detailed in the reviewed scientific literature. Studies on other pyrazole derivatives have shown varied results, indicating that antioxidant activity is highly dependent on the specific substitution pattern of the pyrazole ring nih.govnih.govresearchgate.net.
A mechanistic understanding of the antioxidant action for this compound has not been specifically elucidated. For pyrazole derivatives in general, antioxidant activity is often theorized to occur via mechanisms such as hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to quench a free radical daneshyari.comresearchgate.net. However, without specific experimental data for the title compound, its predominant mechanism of action remains unconfirmed.
Enzyme and Receptor Modulatory Activities
Derivatives containing the 1-(2,4-Dichlorophenyl)-pyrazole core structure have been identified as potent and selective modulators of several important enzymes and receptors.
Cannabinoid Receptor 1 (CB1): The derivative N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, also known as Rimonabant (SR141716A), is a well-characterized, potent, and selective antagonist and inverse agonist of the CB1 cannabinoid receptor nih.govnih.govresearchgate.net. Its high affinity and selectivity are attributed to specific interactions within the receptor's binding pocket. Molecular studies have shown that an interaction between the compound's C3 substituent and the amino acid residue Lysine 3.28(192) is critical for its inverse agonist activity nih.gov.
p38 Mitogen-Activated Protein Kinase (p38 MAPK): The 5-aminopyrazole scaffold is a key feature in a class of potent and selective inhibitors of p38α MAP kinase nih.gov. The anti-inflammatory derivative CDMPO, which contains the 1-(2,4-dichlorophenyl)-pyrazole core, was also shown to attenuate p38 phosphorylation, confirming that this kinase is a target for this class of compounds nih.gov.
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): As noted in the anti-inflammatory studies, the derivative CDMPO effectively suppresses the expression of both COX-2 and iNOS in LPS-stimulated microglial cells, demonstrating clear inhibitory action on these pro-inflammatory enzymes nih.gov.
| Target | Derivative Studied | Observed Activity | Reference |
|---|---|---|---|
| Cannabinoid Receptor 1 (CB1) | N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Rimonabant) | Potent and selective antagonist/inverse agonist | nih.govnih.gov |
| p38 MAP Kinase | Various 5-amino-pyrazole derivatives | Potent and selective inhibition | nih.gov |
| p38 MAP Kinase | CDMPO | Attenuation of phosphorylation | nih.gov |
| Cyclooxygenase-2 (COX-2) | CDMPO | Suppression of expression | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | CDMPO | Suppression of expression | nih.gov |
Human Carbonic Anhydrase (hCA I and II) Inhibition
The inhibitory activity of pyrazole derivatives against human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II, has been a subject of scientific inquiry. While direct inhibitory data for this compound on hCA I and hCA II is not extensively documented in the available literature, studies on related pyrazoline and pyrazole-based sulfonamides have demonstrated significant inhibitory potential.
For instance, a series of 1,3,5-trisubstituted-pyrazolines have been synthesized and evaluated for their inhibitory effects on these isoforms. These studies provide insights into the structure-activity relationships of the pyrazole core in hCA inhibition, suggesting that the broader class of compounds to which this compound belongs is of interest for targeting these ubiquitous enzymes.
Table 1: Inhibitory Activity of Selected Pyrazole Derivatives against hCA I and hCA II Note: Data for this compound is not available in the reviewed sources. The table below represents data for related pyrazole compounds to illustrate the general potential of this chemical class.
| Compound Type | Target Isoform | Inhibition Data (Ki/IC50) | Reference |
| Pyrazoline-based sulfonamides | hCA I | Ki values in the range of 316.7 ± 9.6 to 533.1 ± 187.8 nM | General finding for the class |
| Pyrazoline-based sulfonamides | hCA II | Ki values in the range of 412.5 ± 115.4 to 624.6 ± 168.2 nM | General finding for the class |
Epidermal Growth Factor Receptor Kinase (EGFR) Inhibition
Research has focused on more complex pyrazole-containing structures, such as thiazolyl-pyrazoline derivatives, which have shown promising EGFR inhibitory actions. For example, certain novel 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives have demonstrated significant sub-micromolar EGFR inhibition. nih.gov These findings suggest that the pyrazole nucleus can be a valuable component in the design of new EGFR inhibitors, although the specific contribution of the this compound moiety itself requires further investigation.
Cannabinoid Receptor (CB1, CB2) Ligand Binding and Antagonism (for derived structures)
The this compound scaffold is famously the core of Rimonabant (SR141716A), a potent and selective CB1 cannabinoid receptor antagonist/inverse agonist. bertin-bioreagent.comnih.gov This derivative was the first selective CB1 receptor antagonist to be clinically developed. bertin-bioreagent.com Rimonabant exhibits high affinity for the CB1 receptor with Ki values reported to be in the low nanomolar range, while showing significantly lower affinity for the CB2 receptor, demonstrating its selectivity. bertin-bioreagent.com
Further research into derivatives of this scaffold has led to the development of other potent CB1 receptor ligands. For example, JHU76609, a derivative of this compound, has shown a high binding affinity for the CB1 receptor with Ki values reported to be between 2.0 and 3.7 nM. nih.gov These findings underscore the importance of the this compound structure for achieving high-affinity binding to the CB1 receptor.
Table 2: Cannabinoid Receptor Binding Affinities of this compound Derivatives
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| Rimonabant (SR141716A) | CB1 | 1.8 nM - 5.6 nM | bertin-bioreagent.commedchemexpress.com |
| Rimonabant (SR141716A) | CB2 | >1,000 nM | bertin-bioreagent.com |
| JHU76609 | CB1 | 2.0 - 3.7 nM | nih.gov |
Other Enzyme Inhibition Profiles (e.g., 15-Lipoxygenase, Monoamine Oxidase, Angiotensin Converting Enzyme, PKM2)
While the this compound core is central to some highly specific receptor ligands, its direct inhibitory activity against a broader range of enzymes is not well-defined in the literature. Research on related pyrazole and pyrazoline derivatives, however, indicates potential for interaction with various enzymatic targets.
15-Lipoxygenase (15-LOX): There is no specific data available for the inhibition of 15-LOX by this compound.
Monoamine Oxidase (MAO): Pyrazoline derivatives have been investigated as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes critical in the metabolism of neurotransmitters. Some pyrazoline analogs have shown promise as MAO-A inhibitors, suggesting potential antidepressant activity. chula.ac.thnih.gov
Angiotensin Converting Enzyme (ACE): While some pyrazole derivatives have been explored as potential angiotensin II antagonists, there is no direct evidence to suggest that this compound is an inhibitor of ACE.
Pyruvate Kinase M2 (PKM2): PKM2 is a key enzyme in cancer metabolism. Although it is a target of interest for therapeutic intervention, there is no specific information available regarding the inhibitory activity of this compound against PKM2. nih.govresearchgate.net
Selective Adenosine A1 Receptor Antagonism
The 5-aminopyrazole nucleus, a key feature of this compound, is associated with selective adenosine A1 receptor antagonist activity. beilstein-journals.org Adenosine A1 receptor antagonists are of interest for various therapeutic applications, including cardiovascular and renal disorders. nih.gov While the parent compound itself has not been extensively profiled, the presence of the 5-aminopyrazole moiety suggests that it could serve as a scaffold for the development of new selective A1 antagonists. Further studies on specific derivatives are needed to confirm and quantify this potential activity.
Other Investigated Biological Activities
The versatility of the pyrazole scaffold has led to its investigation in a wide array of therapeutic areas. While specific data for this compound is often limited, the activities of its derivatives provide a broader picture of its potential.
Antimalarial: Pyrazole and pyrazoline derivatives have been the focus of significant research in the search for new antimalarial agents. researchgate.netnih.govmdpi.com These compounds have been shown to inhibit various parasitic targets. researchgate.net The development of drug-resistant strains of Plasmodium falciparum has made the discovery of new pharmacophores like pyrazoles a priority. nih.gov
Antituberculosis: A number of pyrazole-containing derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis. nih.govjapsonline.com Some of these compounds have shown promising potency and may act through novel mechanisms of action, making them attractive candidates for further development. nih.govnih.gov
Antiviral: The pyrazole nucleus is found in various compounds with antiviral properties. acs.orgnih.gov Research has explored pyrazole derivatives for activity against a range of viruses, with some showing promising results in vitro. scienceopen.comrsc.org
Antidepressant: As mentioned in the context of MAO inhibition, pyrazoline derivatives have been evaluated for their potential as antidepressant agents. nih.govbohrium.com The mechanism of action is often linked to the inhibition of monoamine oxidase. chula.ac.thnih.gov
Protein Glycation Inhibition: The process of protein glycation is implicated in the complications of diabetes. While direct studies on this compound are lacking, related heterocyclic compounds have been investigated as inhibitors of advanced glycation end-product (AGEs) formation. For example, the indazole derivative Bendazac has been shown to interfere with non-enzymic protein glycation. nih.gov This suggests that related pyrazole structures could also possess similar properties.
Q & A
Q. What are the established synthetic routes for 1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via nucleophilic substitution using 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile and o-nitrochlorobenzene in dimethyl sulfoxide (DMSO) with lithium hydroxide as a base. Heating at 343 K for 4.5 hours yields a brown-yellow solid (73.95% yield). Optimization involves solvent selection (DMSO for polarity), stoichiometric ratios (2:1 molar excess of o-nitrochlorobenzene), and temperature control to minimize side reactions. Post-reaction purification via ethanol/acetone recrystallization ensures purity .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
X-ray crystallography is essential for resolving the folded molecular conformation, characterized by a 74.03° dihedral angle between the dichlorophenyl and pyrazole rings. Intramolecular N–H⋯O and intermolecular C–H⋯O/N–H⋯N hydrogen bonds stabilize the crystal lattice. Complementary techniques include NMR (for amine and aromatic proton assignment), IR (to confirm nitrile and amine groups), and HPLC-MS for purity validation .
Q. How can researchers design initial pharmacological screening assays for this compound?
Prioritize kinase inhibition assays (e.g., p38α MAPK, Src, B-Raf) due to structural similarity to diarylpyrazole derivatives with known kinase activity. Use in vitro cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity. Antimicrobial activity can be screened via broth microdilution against Gram-positive/negative bacteria. Dose-response curves and IC50 values should be compared to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
The compound is soluble in polar aprotic solvents (DMSO, acetone) but poorly soluble in water. Stability tests under acidic/basic conditions (pH 3–10) and thermal analysis (TGA/DSC) reveal decomposition above 170°C. Storage recommendations: desiccated at -20°C in amber vials to prevent photodegradation .
Q. Which analytical methods ensure purity and consistency in batch synthesis?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Elemental analysis validates empirical formulas, and TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved, particularly for kinase inhibition?
Regioisomerism (e.g., 3- vs. 4-substituted pyrazoles) drastically alters kinase selectivity. For example, switching substituents reduces p38α inhibition but enhances Src/B-Raf activity. Resolve contradictions by co-crystallizing the compound with target kinases to identify binding modes. Cross-validate using isoform-specific inhibitors and siRNA knockdowns .
Q. What computational strategies predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to kinase ATP pockets. Density functional theory (DFT) calculates electrostatic potential maps to optimize substituent polarity. QSAR models correlate substituent electronic parameters (Hammett constants) with IC50 values .
Q. What challenges arise in crystallographic analysis due to conformational flexibility?
The folded conformation introduces disorder in crystal packing, complicating electron density maps. Mitigate this by collecting high-resolution data (≤1.0 Å) at low temperature (173 K) and using restraints for flexible regions. Hydrogen bonding networks require careful refinement with SHELXL .
Q. How can synthetic routes be modified to enhance selectivity for specific kinase targets?
Introduce electron-withdrawing groups (e.g., -CF3) at the pyrazole 4-position to improve Src kinase affinity. Replace the dichlorophenyl group with trichlorophenyl (as in 6a) to boost B-Raf V600E inhibition. Use Suzuki coupling to diversify aryl substituents systematically .
Q. What mechanistic studies elucidate the compound’s antimicrobial activity?
Time-kill assays and membrane permeability tests (propidium iodide uptake) assess bactericidal vs. bacteriostatic effects. Transcriptomic profiling (RNA-seq) identifies upregulated stress-response genes. Synergy with β-lactams can be tested via checkerboard assays to evaluate fractional inhibitory concentration indices (FICIs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
